

Application Note: Synthesis of Diethyl Succinate via Fischer Esterification of Succinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl Succinate*

Cat. No.: *B104758*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction **Diethyl succinate** is a valuable chemical intermediate and an environmentally friendly solvent used in various applications, including polymers, plasticizers, and perfumes.^[1] One of the most effective and economical methods for its synthesis on both laboratory and industrial scales is the Fischer-Speier esterification.^[2] This process involves the acid-catalyzed reaction of a carboxylic acid (succinic acid) with an alcohol (ethanol) to form an ester (**diethyl succinate**) and water.^{[3][4]} The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the product side to achieve high yields.^{[2][4][5]}

This application note provides a detailed protocol for the synthesis of **diethyl succinate**, summarizes various reaction conditions and their outcomes, and presents the reaction mechanism and experimental workflow.

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible steps involving an acid catalyst, typically a strong mineral acid like sulfuric acid or a Lewis acid.^[5] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.^{[2][3]} This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate.^[5] Subsequent proton transfers and the elimination of a water molecule result in the formation of the protonated ester, which is then deprotonated to yield the final ester product and regenerate the acid catalyst.^{[2][3]} The entire

process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

[Click to download full resolution via product page](#)

Caption: The acid-catalyzed mechanism for the Fischer esterification of succinic acid with ethanol.

Data Presentation

Table 1: Summary of Reaction Conditions for Diethyl Succinate Synthesis

This table summarizes various catalytic systems and conditions reported in the literature for the synthesis of **diethyl succinate**, highlighting the achievable yields.

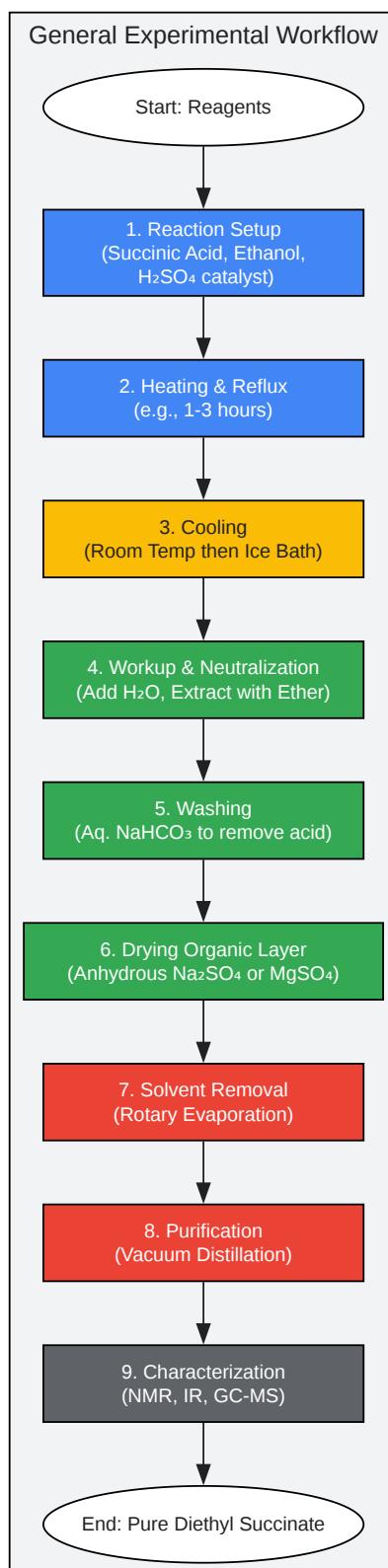

Catalyst	Molar Ratio (Acid:Alcohol)	Temperatur e (°C)	Time (h)	Yield/Conver sion	Reference
Ce(SO ₄) ₂ ·4H ₂ O	1:6	130	1.5	93.4%	[6]
Pyridine Ionic Liquid	1:3	60-70	2-3	92.8% - 96.6%	[6]
Cation Exchange Resin (NKC-9)	N/A	N/A	N/A	98.8%	[6]
Amberlyst 15	1:10	60-70	N/A	High Conversion	[7]
D-H β (Microwave)	N/A	85	0.33	98-99%	[1]

Table 2: Physical and Spectroscopic Properties of Diethyl Succinate

Property	Value	Reference
IUPAC Name	diethyl butanedioate	[8]
Molecular Formula	C ₈ H ₁₄ O ₄	[8]
Molecular Weight	174.19 g/mol	[8]
Boiling Point	217-218 °C (at 760 mmHg); 129 °C (at 44 mmHg)	[9]
Density	1.04 g/cm ³	[8]
Refractive Index (n ²³ D)	1.4194	[9]
¹ H NMR (CDCl ₃)	δ 1.25 (t, 6H, -CH ₃), 2.62 (s, 4H, -CH ₂ -CH ₂ -), 4.13 (q, 4H, -O-CH ₂ -)	[10]
¹³ C NMR (CDCl ₃)	δ 14.24, 29.26, 60.67, 172.36	[8]
Key MS Fragments (EI)	m/z 129, 101, 73, 55	[8]

Experimental Workflow

The overall experimental process, from setting up the reaction to purifying the final product, is outlined below. This workflow ensures the efficient removal of reactants, catalyst, and byproducts to yield pure **diethyl succinate**.

[Click to download full resolution via product page](#)

Caption: A stepwise workflow for the synthesis and purification of **diethyl succinate**.

Experimental Protocol

This protocol describes a standard laboratory procedure for the Fischer esterification of succinic acid using sulfuric acid as the catalyst. To drive the reaction to completion, a large excess of ethanol is used.[\[2\]](#)[\[4\]](#)

Materials and Equipment:

- Succinic acid
- Ethanol (absolute)
- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup:

- To a 250 mL round-bottom flask, add succinic acid (e.g., 0.2 mol, 23.6 g) and absolute ethanol (e.g., 2.0 mol, 117 mL). Using a large molar excess of ethanol helps to shift the equilibrium towards the products.[2][7]
- While stirring the mixture, carefully and slowly add concentrated sulfuric acid (approx. 2 mL) as the catalyst.

• Reflux:

- Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle.
- Continue refluxing for 1-3 hours.[3][6] The reaction progress can be monitored using Thin Layer Chromatography (TLC) if desired.

• Workup and Neutralization:

- Allow the reaction mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel containing 100 mL of cold water.
- Extract the aqueous layer with two 50 mL portions of diethyl ether.[9] Combine the organic extracts.
- Carefully wash the combined organic layer with 50 mL portions of saturated sodium bicarbonate solution until the effervescence ceases.[11] This step neutralizes the sulfuric acid catalyst and any unreacted succinic acid.
- Finally, wash the organic layer with 50 mL of brine (saturated NaCl solution) to aid in the removal of water.

• Drying and Solvent Removal:

- Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.[9][11]
- Filter to remove the drying agent, and remove the diethyl ether and excess ethanol using a rotary evaporator.[6]

- Purification:
 - Purify the resulting crude ester by vacuum distillation.[9][11]
 - Collect the fraction boiling at approximately 129 °C at 44 mmHg.[9]
- Characterization:
 - Determine the yield of the pure **diethyl succinate**.
 - Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diethyl succinate(123-25-1) 1H NMR [m.chemicalbook.com]
- 11. community.wvu.edu [community.wvu.edu]

- To cite this document: BenchChem. [Application Note: Synthesis of Diethyl Succinate via Fischer Esterification of Succinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104758#fischer-esterification-of-succinic-acid-to-produce-diethyl-succinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com